5-fluoro-1H-indole-3-carbonitrile
Overview
Description
“5-fluoro-1H-indole-3-carbonitrile” is a chemical compound with the CAS Number: 194490-15-8 . It has a molecular weight of 160.15 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of indole derivatives, including “5-fluoro-1H-indole-3-carbonitrile”, has been a topic of interest in the chemical community . Indole derivatives are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures .
Molecular Structure Analysis
The Inchi Code of “5-fluoro-1H-indole-3-carbonitrile” is 1S/C9H5FN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H
. The compound has a linear formula of C9H5FN2 .
Chemical Reactions Analysis
Indole derivatives, such as “5-fluoro-1H-indole-3-carbonitrile”, are significant because they are not only considered as a key in the synthesis of pharmaceutically active compounds and indole alkaloids but they also have a vital role as precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups can undergo C–C and C–N coupling reactions and reductions easily .
Physical And Chemical Properties Analysis
“5-fluoro-1H-indole-3-carbonitrile” is a solid compound . It should be stored in a dark place, sealed in dry, at room temperature .
Scientific Research Applications
Multicomponent Reactions (MCRs) in Organic Chemistry
Application Summary
Indole derivatives, such as 1H-Indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Method of Application
The method involves the use of indole derivatives in inherently sustainable multicomponent reactions. This strategy decreases the deployment of solvents and energy essential for the purification of intermediates .
Results or Outcomes
The MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They comply with the green chemistry criteria and encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .
Biological Potential of Indole Derivatives
Application Summary
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Method of Application
The method involves the synthesis of various scaffolds of indole for screening different pharmacological activities .
Results or Outcomes
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
Reactant in Chemical Synthesis
Application Summary
5-fluoro-1H-indole-3-carbonitrile is used as a reactant for parallel synthesis of dihydroisoquinolines via silver and L-proline co-catalyzed three-component coupling reaction, preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and IDDM, chemo selective and regioselective preparation of benzoyl indoles, 4,5-dihydrocyclopenta [c]quinolines by palladium-catalyzed ring-expansion reaction alkynes, using O2 as the oxidant and vinylindoles by hydroarylation of alkynes using indium bromide catalyst .
Method of Application
The method involves the use of 5-fluoro-1H-indole-3-carbonitrile in various chemical reactions as a reactant .
Results or Outcomes
The outcomes of these reactions are the synthesis of various complex molecules that have potential applications in the treatment of metabolic syndrome and IDDM .
Synthesis of Dihydroisoquinolines
Application Summary
5-fluoro-1H-indole-3-carbonitrile is used as a reactant for the parallel synthesis of dihydroisoquinolines via a silver and L-proline co-catalyzed three-component coupling reaction .
Method of Application
The method involves the use of 5-fluoro-1H-indole-3-carbonitrile in a silver and L-proline co-catalyzed three-component coupling reaction .
Results or Outcomes
The outcome of this reaction is the synthesis of dihydroisoquinolines .
Preparation of Novel PPARα/γ Dual Agonists
Application Summary
5-fluoro-1H-indole-3-carbonitrile is used as a reactant for the preparation of novel PPARα/γ dual agonists for potential treatment of metabolic syndrome and IDDM .
Method of Application
The method involves the use of 5-fluoro-1H-indole-3-carbonitrile in the preparation of novel PPARα/γ dual agonists .
Results or Outcomes
The outcome of this reaction is the synthesis of novel PPARα/γ dual agonists that have potential applications in the treatment of metabolic syndrome and IDDM .
Synthesis of Indolecarboxamide Derivatives
Application Summary
3-Formyl-1H-indole-5-carbonitrile is used as a reactant for the preparation of indolecarboxamide derivatives as antitumor agents .
Method of Application
The method involves the use of 3-Formyl-1H-indole-5-carbonitrile in the preparation of indolecarboxamide derivatives .
Results or Outcomes
The outcome of this reaction is the synthesis of indolecarboxamide derivatives that have potential applications as antitumor agents .
Synthesis of Indole- and 7-azaindole-1,3-dicarboxamide
Application Summary
3-Formyl-1H-indole-5-carbonitrile is used as a reactant for the synthesis of indole- and 7-azaindole-1,3-dicarboxamide inhibitors of BACE-1 .
Method of Application
The method involves the use of 3-Formyl-1H-indole-5-carbonitrile in the preparation of indole- and 7-azaindole-1,3-dicarboxamide inhibitors of BACE-1 .
Results or Outcomes
The outcome of this reaction is the synthesis of indole- and 7-azaindole-1,3-dicarboxamide inhibitors of BACE-1 .
Preparation of Indolyl Alkenes
Application Summary
3-Formyl-1H-indole-5-carbonitrile is used as a reactant for the preparation of indolyl alkenes from microwave-enhanced Knoevenagel condensation as antibacterial agents .
Method of Application
The method involves the use of 3-Formyl-1H-indole-5-carbonitrile in the preparation of indolyl alkenes from microwave-enhanced Knoevenagel condensation .
Results or Outcomes
The outcome of this reaction is the synthesis of indolyl alkenes that have potential applications as antibacterial agents .
Therapeutic Potential of Imidazole Containing Compounds
Application Summary
The 1,3-diazole and its containing compounds show a lot of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .
Method of Application
The method involves the synthesis and application of 1,3-diazole and its containing compounds .
Results or Outcomes
The outcomes of these applications are the therapeutic activities of 1,3-diazole and its containing compounds .
Safety And Hazards
Future Directions
Indole derivatives, including “5-fluoro-1H-indole-3-carbonitrile”, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered as a paradigm of a natural assembly method such as prebiotic evolution . This strategy can increase the variety of existing bond-building methods and enhance the levels of chemo-, stereo-, and regioselectivity aspects .
properties
IUPAC Name |
5-fluoro-1H-indole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJRYRXFDXWPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409462 | |
Record name | 5-fluoro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-1H-indole-3-carbonitrile | |
CAS RN |
194490-15-8 | |
Record name | 5-fluoro-1H-indole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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